Terminal Half-Life (t1/2β) of Ofloxacin N-oxide in Hemodialysis Patients Exceeds Parent Drug by Over 13-Fold
In patients with end-stage renal failure undergoing hemodialysis and receiving multiple oral doses of ofloxacin, the terminal elimination half-life (t1/2β) of ofloxacin N-oxide was measured at 66.1 hours, compared to 50.9 hours for desmethyl-ofloxacin and approximately 5–8 hours for ofloxacin in healthy subjects [1]. The peak plasma concentration (Cmax) of ofloxacin N-oxide reached only 14% of that of the parent drug despite the prolonged half-life, indicating a distinct accumulation profile that requires separate monitoring in pharmacokinetic studies [1]. In a separate study of patients with chronic renal failure, ofloxacin N-oxide was first detected in serum at 10 hours post-dose and persisted through the final sampling point at 32 hours, while ofloxacin half-life was extended to approximately 13 hours in this population [2].
| Evidence Dimension | Terminal elimination half-life (t1/2β) in hemodialysis patients following multiple oral doses |
|---|---|
| Target Compound Data | 66.1 hours |
| Comparator Or Baseline | Ofloxacin (parent drug): ~5–8 hours in healthy subjects; Desmethyl-ofloxacin: 50.9 hours |
| Quantified Difference | Ofloxacin N-oxide t1/2β is approximately 1.3-fold longer than desmethyl-ofloxacin, and >13-fold longer than ofloxacin in healthy subjects |
| Conditions | Hemodialysis patients with end-stage renal failure; multiple oral ofloxacin doses; plasma sampling; specific HPLC assay |
Why This Matters
This differential half-life data is essential for toxicology studies and pharmacokinetic modeling in renal impairment populations, where metabolite accumulation may confound interpretation if only parent drug is monitored.
- [1] White LO, et al. Multiple dose kinetics of ofloxacin and ofloxacin metabolites in haemodialysis patients. Eur J Clin Pharmacol. 1992;42(6):667-669. View Source
- [2] White LO, MacGowan AP, Lovering AM, Reeves DS, Mackay IG. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure. Drugs. 1987;34 Suppl 1:56-61. View Source
